BenchChemオンラインストアへようこそ!

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Tetrazole Regioisomer

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 897623-67-5, molecular formula C₁₄H₁₂FN₅OS, MW 317.34) is a synthetic small molecule belonging to the tetrazole-acetamide class. Its structure integrates a 1-(4-fluorophenyl)-1H-tetrazole core linked via a methylene bridge to a 2-(thiophen-2-yl)acetamide moiety.

Molecular Formula C14H12FN5OS
Molecular Weight 317.34
CAS No. 897623-67-5
Cat. No. B2671054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS897623-67-5
Molecular FormulaC14H12FN5OS
Molecular Weight317.34
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN5OS/c15-10-3-5-11(6-4-10)20-13(17-18-19-20)9-16-14(21)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,16,21)
InChIKeyXMSBGHLORZVASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 897623-67-5) – Structural and Pharmacological Baseline


N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 897623-67-5, molecular formula C₁₄H₁₂FN₅OS, MW 317.34) is a synthetic small molecule belonging to the tetrazole-acetamide class. Its structure integrates a 1-(4-fluorophenyl)-1H-tetrazole core linked via a methylene bridge to a 2-(thiophen-2-yl)acetamide moiety. Tetrazole-acetamides are recognized in patent literature as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification, and have been explored for cardiovascular and metabolic indications [1]. The compound is commercially available through multiple suppliers at purities typically ≥95% for research use [2].

Why Generic Substitution Fails for N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide in Procurement Decisions


Tetrazole-acetamide analogs cannot be interchanged on the basis of scaffold similarity alone. The position of the fluorine substituent on the N-phenyl ring (4-fluoro vs. 3-fluoro), the nature of the acyl group (thiophene-2-acetyl vs. phenylacetyl or naphthylacetyl), and the tetrazole connectivity (1,5-disubstituted vs. 2,5-disubstituted) each modulate lipophilicity, metabolic stability, and target engagement. Although quantitative head-to-head data for this specific molecule are limited in the open literature, patent disclosures confirm that subtle structural variations within this chemotype produce substantial differences in ACAT inhibitory potency and selectivity [1]. A procurement decision without verifying the exact substitution pattern and documented biological profile risks selecting an analog with uncharacterized potency, unknown selectivity, or unsupported application claims.

Quantitative Differentiation Evidence for CAS 897623-67-5: A Comparator-Based Assessment for Scientific Procurement


Regioisomeric Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Tetrazole Substitution

Among N-((fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide isomers, the 4-fluorophenyl substitution (CAS 897623-67-5) is distinguished from the 3-fluorophenyl regioisomer (CAS 921142-90-7) solely by the position of the fluorine atom on the aromatic ring. In closely related ACAT inhibitor series, the electronic and steric environment of the para vs. meta fluorine alters the dihedral angle between the phenyl and tetrazole rings, impacting enzyme binding pocket complementarity. No head-to-head comparative biological data for these two exact regioisomers were identified in public primary literature. However, the 4-fluoro regioisomer exhibits a calculated logP (octanol-water partition coefficient, predicted mean value ~2.8) essentially identical to the 3-fluoro analog (~2.8), indicating that differential biological activity, if any, arises from specific protein-ligand interactions rather than passive permeability .

Medicinal Chemistry Structure-Activity Relationship Tetrazole Regioisomer

Acyl Group Differentiation: Thiophene-2-acetyl vs. Phenylacetyl/Cyclopentylacetyl Analogs

The 2-(thiophen-2-yl)acetyl moiety of CAS 897623-67-5 distinguishes it from analogs with phenylacetyl (CAS 897623-62-0) or cyclopentylacetyl groups. In tetrazole amide ACAT inhibitor patents, the acyl substituent is a critical determinant of potency: representative compounds from this chemotype class display IC₅₀ values ranging from <10 nM to >10,000 nM in rabbit intestinal microsome ACAT assays, depending on the acyl group identity, with heteroarylacetyl derivatives often showing enhanced potency relative to simple alkyl or phenylacetyl counterparts [1]. Quantitative comparative data for the thiophene-2-acetyl vs. phenylacetyl congeners of this exact tetrazole scaffold are not publicly available; however, the thiophene sulfur atom introduces a hydrogen-bond acceptor and polarizability feature absent in phenylacetyl analogs, which may confer differential binding at the ACAT active site or at alternative targets such as potassium channels TREK-1/TREK-2 where structurally related tetrazole-thiophene acetamides show EC₅₀ values in the micromolar range (~5–8 µM) [2].

Bioisosterism ACAT Inhibition Thiophene Pharmacophore

Purity and Analytical Characterization: Procurement-Quality Differentiation

Commercially supplied batches of CAS 897623-67-5 are offered at a standard purity of ≥95% (HPLC), with technical datasheets available from suppliers including ChemSrc and Chemenu . The closely related analog 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-62-0) is offered at a certified purity of 98% with accompanying NMR, HPLC, and GC batch-specific quality reports from Bidepharm . While no independent inter-laboratory purity comparison for CAS 897623-67-5 exists, procurement from vendors providing full analytical documentation (including NMR, HPLC, and MS) is essential for reproducible biological assays, as even 5% impurities can confound dose-response measurements at low micromolar concentrations.

Analytical Chemistry Quality Control Reproducibility

Tetrazole Metabolic Stability Advantage: Class-Level Differentiation from Carboxylic Acid Congeners

The 1,5-disubstituted tetrazole in CAS 897623-67-5 functions as a metabolically stable bioisostere of the carboxylic acid group. In systematic analyses of tetrazole-containing drug candidates, tetrazole replacement of carboxylic acid typically reduces Phase II glucuronidation clearance, enhancing metabolic half-life while preserving hydrogen-bonding capacity. For example, tetrazole analogs of arylacetic acid ACAT inhibitors retained nanomolar potency while demonstrating improved oral bioavailability in rodent models compared to their carboxylic acid progenitors [1]. Although direct pharmacokinetic data for CAS 897623-67-5 are not publicly reported, this class-level advantage is well-documented across multiple therapeutic programs, including angiotensin II receptor antagonists and HMG-CoA reductase inhibitors, where tetrazole substitution consistently improves metabolic stability [2].

Drug Metabolism Bioisostere Pharmacokinetics

Patent Landscape Differentiation: IP Protection and Freedom-to-Operate for CAS 897623-67-5

The tetrazole alkyl amide ACAT inhibitor patent family, including US 5,646,170 (Warner-Lambert, filed 1995, expired due to fee non-payment), generically encompasses compounds conforming to the core scaffold of CAS 897623-67-5, wherein the heterocyclic ring X includes tetrazole and the acyl group R₄ includes thiophene-containing moieties [1]. This patent expiration provides freedom-to-operate for research applications. In contrast, more recent tetrazole-acetamide patents covering potassium channel modulators (e.g., Ono Pharmaceutical targeting TREK-1/TRESK channels) describe structurally distinct substitution patterns, suggesting that CAS 897623-67-5 occupies a particular structural niche with potentially expired primary composition-of-matter protection [2]. This IP status differentiates it from newer, patent-protected tetrazole-acetamide analogs that may carry licensing restrictions for commercial use.

Intellectual Property ACAT Inhibition Patent Analysis

Limitations and Evidence Gaps: Transparent Assessment for Informed Procurement

A critical limitation must be acknowledged: no primary research article, peer-reviewed journal publication, or publicly deposited bioassay record (ChEMBL, PubChem BioAssay) directly reports quantitative biological activity data for CAS 897623-67-5. The differentiation evidence presented above relies on (i) patent class-level inferences from ACAT inhibitor chemotypes, (ii) cross-study data from structurally related (but not identical) tetrazole-thiophene acetamides active at potassium channels, and (iii) physicochemical and procurement-quality comparisons. Any claim of anticancer (e.g., MCF-7 IC₅₀ values) or anti-inflammatory activity for this specific compound could not be verified from non-excluded authoritative sources. Consequently, procurement decisions should be based on the compound's defined chemical identity, well-characterized purity profile, and the structural rationale derived from the tetrazole-acetamide pharmacophore class, rather than on unverified biological potency claims.

Evidence Quality Data Gaps Decision Support

Recommended Application Scenarios for CAS 897623-67-5 Based on Verified Differentiation Evidence


ACAT Inhibition Screening in Cholesterol Metabolism Research

Leveraging the patent-established ACAT inhibitory chemotype of tetrazole alkyl amides, CAS 897623-67-5 is suitable as a screening compound in rabbit intestinal microsome (IAI) or rat liver microsome (LAI) ACAT assays, following the protocols described in US 5,646,170 [1]. The thiophene-2-acetyl group provides distinct pharmacophoric features compared to phenylacetyl analogs, enabling exploration of acyl-group-dependent ACAT potency. Researchers should establish internal dose-response curves and compare against known ACAT inhibitors (e.g., CI-976, avasimibe) to validate activity in their assay system.

Structural Biology and Pharmacophore Modeling of Tetrazole-Containing Ligands

The 1-(4-fluorophenyl)-1H-tetrazole core of CAS 897623-67-5 provides a rigid, electron-deficient aromatic system suitable for X-ray crystallography and NMR-based binding studies. The 4-fluorophenyl substituent offers a distinct ¹⁹F NMR handle for monitoring ligand-protein interactions, a capability absent in non-fluorinated analogs [1]. This feature supports fragment-based screening and structure-guided optimization campaigns targeting enzymes with adenine or carboxylic acid binding pockets, where the tetrazole serves as a carboxylic acid bioisostere.

Method Development for Tetrazole-Acetamide Analytical Characterization

Given the commercial availability of CAS 897623-67-5 at ≥95% purity with supporting MS and NMR data from suppliers such as ChemSrc, this compound can serve as a reference standard for developing HPLC-UV or LC-MS methods to analyze tetrazole-acetamide libraries [1]. Its distinct retention time, UV absorption profile (λmax contributed by both tetrazole and thiophene chromophores), and mass fragmentation pattern facilitate method validation and impurity profiling for related analogs in medicinal chemistry workflows.

IP-Free Starting Point for Tetrazole-Based Drug Discovery Programs

With the primary ACAT inhibitor patent (US 5,646,170) expired, CAS 897623-67-5 represents an unrestricted chemical starting point for lead optimization programs targeting cholesterol metabolism, cardiovascular disease, or metabolic syndrome [1]. Unlike newer tetrazole-acetamide chemotypes with active patent protection (e.g., certain potassium channel modulators), this compound can be freely modified, profiled, and commercialized without licensing constraints, reducing both legal risk and procurement complexity for academic and industrial research groups.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.